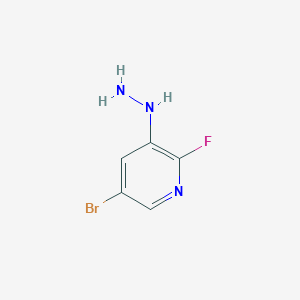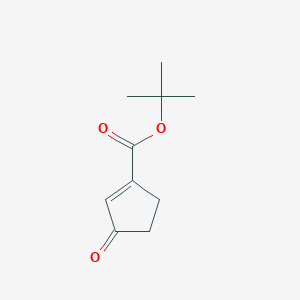![molecular formula C13H18N6O5 B13139749 N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
N-[(Dimethylamino)methylene]-Guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Dimethylamino)methylene]-Guanosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is a derivative of guanosine, a nucleoside that plays a crucial role in the structure of RNA and DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)methylene]-Guanosine typically involves the reaction of guanosine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an anhydrous solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Dimethylamino)methylene]-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(Dimethylamino)methylene]-Guanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modifying nucleic acids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of N-[(Dimethylamino)methylene]-Guanosine involves its interaction with nucleic acids and proteins. The compound can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that can affect gene expression and protein synthesis. Additionally, it can interact with enzymes and other proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Dimethylamino)methylene]-2’,3’-O-(Methoxymethylene)guanosine
- N-[(Dimethylamino)methylene]benzothioamide
- N,N-Dimethyl enaminones
Uniqueness
N-[(Dimethylamino)methylene]-Guanosine is unique due to its specific structure and reactivity. The presence of the dimethylamino group enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .
Eigenschaften
Molekularformel |
C13H18N6O5 |
|---|---|
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
WDAVDBAMSKZBEN-PZYHSTABSA-N |
Isomerische SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

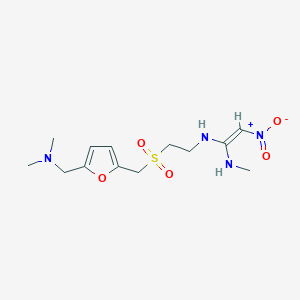

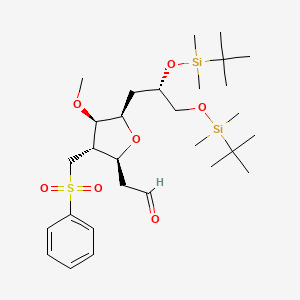
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

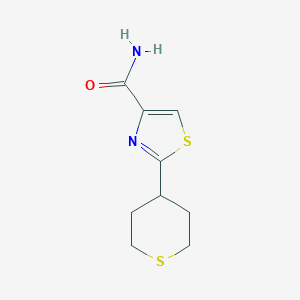
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
